molecular formula C6H3BrINO2 B14849052 2-Bromo-6-iodoisonicotinic acid

2-Bromo-6-iodoisonicotinic acid

Katalognummer: B14849052
Molekulargewicht: 327.90 g/mol
InChI-Schlüssel: BRFJLDCITPHJQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-iodoisonicotinic acid is an organic compound that belongs to the class of halogenated pyridine derivatives It is characterized by the presence of bromine and iodine atoms attached to the pyridine ring, specifically at the 2 and 6 positions, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodoisonicotinic acid typically involves halogenation reactions. One common method is the sequential halogenation of isonicotinic acid. Initially, isonicotinic acid undergoes bromination at the 2-position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. Subsequently, the brominated product is subjected to iodination at the 6-position using iodine or an iodinating agent such as iodine monochloride (ICl) in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-6-iodoisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted pyridine derivatives.

    Coupling Products: Biaryl compounds and other complex aromatic structures.

    Oxidation Products: Pyridine oxides and related compounds.

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-iodoisonicotinic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Bromo-6-iodoisonicotinic acid is primarily based on its ability to interact with specific molecular targets. The halogen atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s structure enables it to participate in electron transfer processes and influence cellular pathways .

Eigenschaften

Molekularformel

C6H3BrINO2

Molekulargewicht

327.90 g/mol

IUPAC-Name

2-bromo-6-iodopyridine-4-carboxylic acid

InChI

InChI=1S/C6H3BrINO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11)

InChI-Schlüssel

BRFJLDCITPHJQX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(N=C1Br)I)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.